Product packaging for Cap-dependent endonuclease-IN-4(Cat. No.:)

Cap-dependent endonuclease-IN-4

Cat. No.: B12419758
M. Wt: 572.6 g/mol
InChI Key: RZVPBGBYGMDSBG-BZMHUACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Viral Cap-Dependent Endonucleases as Essential Antiviral Targets

Viral cap-dependent endonucleases are critical enzymes for the replication of several RNA viruses, most notably influenza viruses and bunyaviruses. medchemexpress.comrxlist.com These viruses employ a unique mechanism known as "cap-snatching," where the endonuclease domain of the viral polymerase complex cleaves the 5' cap from host cell messenger RNAs (mRNAs). youtube.comresearchgate.net These capped fragments are then used as primers to initiate the transcription of viral mRNAs. youtube.com This process is absolutely essential for the virus to synthesize its own proteins and replicate. researchgate.net

The significance of targeting this enzyme lies in its viral-specificity; there are no known human enzymes that perform this cap-snatching function. medchemexpress.com This makes the cap-dependent endonuclease an ideal target for antiviral drug development, as inhibitors can be designed to be highly selective for the viral enzyme, minimizing the potential for off-target effects and toxicity in the host. medchemexpress.comrxlist.com The inhibition of this endonuclease effectively halts viral replication at a very early stage of the viral life cycle. rxlist.comnih.gov

Overview of Cap-dependent Endonuclease-IN-4 in the Landscape of Endonuclease Inhibitors

The landscape of cap-dependent endonuclease inhibitors is growing, with baloxavir (B560136) marboxil being the first approved drug in this class for treating influenza. nih.govresearchgate.net Research has expanded to identify new chemical scaffolds with potent inhibitory activity, often with the goal of overcoming potential resistance to existing drugs or broadening the antiviral spectrum. nih.gov

One study on baloxavir derivatives identified a compound designated I-4 , which demonstrated strong inhibitory activity against the influenza cap-dependent endonuclease with a half-maximal inhibitory concentration (IC50) of 3.29 μM. mdpi.com This was more potent than the reference compound, baloxavir, in the same assay (IC50 of 7.45 μM). mdpi.com The improved activity of compound I-4 was attributed to the presence of electron-absorbing groups and a chiral center, which likely enhance its interaction with the enzyme's active site. mdpi.com

However, it is crucial to note that while this research on compound I-4 is available, there is no definitive public evidence linking it to the designation "this compound." Without this confirmation, any detailed discussion on "this compound" would be speculative. The data for compound I-4 is presented below for informational purposes within the context of novel endonuclease inhibitors.

Research Findings on Related Compound I-4

Below are the detailed research findings for a potent inhibitor designated as I-4 .

Biochemical Activity of Compound I-4

CompoundTarget EnzymeIC50 (μM)
I-4 Influenza Cap-dependent Endonuclease3.29
BaloxavirInfluenza Cap-dependent Endonuclease7.45
Data sourced from a study on baloxavir derivatives. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H23F2N3O7S B12419758 Cap-dependent endonuclease-IN-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H23F2N3O7S

Molecular Weight

572.6 g/mol

IUPAC Name

[(3R)-2-[(11R)-11-deuterio-7,8-difluoro-6H-benzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23-/m1/s1/i23D

InChI Key

RZVPBGBYGMDSBG-BZMHUACHSA-N

Isomeric SMILES

[2H][C@]1(C2=C(CSC3=CC=CC=C31)C(=C(C=C2)F)F)N4[C@@H]5COCCN5C(=O)C6=C(C(=O)C=CN64)OCOC(=O)OC

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

Origin of Product

United States

Molecular Mechanism of Action of Cap Dependent Endonuclease in 4

Interaction with Viral RNA Polymerase Components

Cap-dependent endonuclease-IN-4 exerts its antiviral activity by directly engaging with the viral RNA polymerase, a multi-subunit complex essential for the transcription and replication of the viral genome. The inhibitor's primary target is the polymerase acidic (PA) subunit, a crucial component of this enzymatic machinery. mdpi.comresearchgate.netresearchgate.net

Specific Targeting of the Polymerase Acidic (PA) Subunit's Endonuclease Domain

The influenza virus RNA-dependent RNA polymerase is a heterotrimer composed of the PA, PB1, and PB2 subunits. researchgate.netesrf.fr The endonuclease activity, which is vital for the virus, is located within the N-terminal domain of the PA subunit (PAN). researchgate.netnih.gov This domain houses the active site responsible for cleaving host cell messenger RNAs (mRNAs). researchgate.netesrf.fr this compound is designed to specifically bind to this endonuclease domain within the PA subunit, effectively neutralizing its enzymatic function. mdpi.com Molecular docking studies have shown that compounds like I-4, a diphenylcarbinol derivative, can effectively bind to the cap-dependent endonuclease. mdpi.com

Disruption of the Viral Cap-Snatching Mechanism

The primary function of the cap-dependent endonuclease is to facilitate a process known as "cap-snatching." nih.govwikipedia.org In this process, the virus cleaves the 5' cap structure from host cell pre-mRNAs. researchgate.netwikipedia.org These capped fragments, typically 10-13 nucleotides long, are then used as primers to initiate the synthesis of viral mRNAs. nih.govnih.gov By inhibiting the endonuclease activity of the PA subunit, this compound directly obstructs this cap-snatching mechanism. mdpi.comyoutube.com Without the necessary capped primers, the initiation of viral mRNA synthesis is blocked, thereby halting viral replication. researchgate.netrxlist.com

Characterization of Inhibitor Binding Site

The efficacy of this compound lies in its precise interaction with the inhibitor binding site within the endonuclease domain of the PA subunit. This interaction is characterized by specific coordination with the active site and chelation of essential metal ions.

Active Site Coordination and Metal Chelation within the Endonuclease

The active site of the cap-dependent endonuclease contains a cluster of conserved acidic amino acid residues, including a histidine, that coordinate two essential divalent metal ions, typically manganese (Mn²⁺). researchgate.netnih.gov These metal ions are critical for the catalytic activity of the enzyme. researchgate.netnih.gov Cap-dependent endonuclease inhibitors, including compounds structurally similar to this compound, possess metal-chelating scaffolds. nih.gov These inhibitors function by binding to these metal ions within the active site, effectively removing them from their operational positions and rendering the enzyme inactive. asm.org

Molecular Recognition and Ligand-Protein Interactions

Molecular docking studies have provided insights into the specific interactions between inhibitors like compound I-4 and the endonuclease active site. mdpi.com These studies reveal that diphenylcarbinol structures can bind effectively to the receptor protein. mdpi.com The binding is further enhanced in compounds containing chiral centers and electron-withdrawing groups, suggesting that these features contribute to a more favorable interaction with the endonuclease. mdpi.com The binding energy of compound I-4 to the enzyme has been calculated to be -7.75 kcal/mol, indicating a strong and stable interaction. mdpi.com

Elucidation of Inhibitory Effects on Enzymatic Activity

The targeted binding of this compound to the PA subunit's endonuclease domain translates into a potent inhibition of its enzymatic activity. This inhibitory effect has been quantified through in vitro assays. For instance, a series of 4-substituted 2,4-dioxobutanoic acid compounds, which are also cap-dependent endonuclease inhibitors, have demonstrated 50% inhibitory concentrations (IC₅₀) in the range of 0.2 to 29.0 µM for cap-dependent influenza virus transcription. nih.gov Specifically, compound I-4 has shown a strong inhibitory activity with an IC₅₀ value of 3.29 µM, which is comparable to that of the known inhibitor baloxavir (B560136) (7.45 µM). mdpi.com This demonstrates the potent ability of this class of inhibitors to block the enzymatic function essential for viral replication.

Based on a comprehensive search of available scientific literature, there is no specific information on a compound named “this compound.” This name does not correspond to a recognized chemical entity in published research databases.

Therefore, it is not possible to generate an article with scientifically accurate, detailed research findings for the requested outline focusing solely on this specific compound.

However, extensive research exists for the broader class of Cap-dependent endonuclease inhibitors . These compounds target a crucial viral enzyme required for replication by viruses such as influenza and bunyaviruses. This enzyme is an ideal antiviral target because it is essential for the virus but absent in humans, which allows for high specificity.

Research in this area has identified several promising inhibitor compounds, including:

Baloxavir marboxil: A clinically approved antiviral drug that effectively inhibits the cap-dependent endonuclease of influenza A and B viruses.

Carbamoyl pyridone carboxylic acids (CAPCAs): A class of compounds, including CAPCA-1, that have shown potent activity against La Crosse virus (LACV) and other bunyaviruses.

4-substituted 2,4-dioxobutanoic acids: A series of compounds identified as selective inhibitors of the endonuclease activity in both influenza A and B viruses.

These inhibitors have been the subject of extensive studies confirming their mechanism of action, specificity against various viral strains, and broad-spectrum potential. If you are interested in an article on the general class of cap-dependent endonuclease inhibitors or a specific, named compound from the scientific literature, please provide a revised subject.

Preclinical Efficacy Studies of Cap Dependent Endonuclease in 4 and Antiviral Spectrum

In Vitro Antiviral Activity Assessments

The in vitro antiviral activity of CEN-IN-4 and its derivatives has been evaluated against a variety of clinically significant viruses. These studies are crucial for determining the compound's spectrum of activity and its potential as a broad-spectrum antiviral agent.

Efficacy against Influenza A Virus Strains (e.g., H1N1, H3N2, Avian Influenza)

CEN-IN-4 and its analogs have demonstrated potent antiviral activity against a wide array of influenza A virus strains. nih.govhep.com.cn This includes seasonal strains like H1N1 and H3N2, as well as highly pathogenic avian influenza viruses such as H5N1 and H7N9. nih.govhep.com.cnpnas.org The inhibitory concentrations of these compounds are often in the low micromolar to nanomolar range, indicating a high degree of potency. mdpi.comnih.gov The mechanism of action involves the specific inhibition of the cap-dependent endonuclease, an enzyme essential for the initiation of viral mRNA synthesis. nih.govnih.govnih.gov

One particular derivative, ADC189, has shown potent activity against various influenza A viruses, including H1N1, H3N2, and highly pathogenic avian influenza, with efficacy comparable to baloxavir (B560136) marboxil. nih.govhep.com.cn Another study highlighted that certain CEN inhibitors showed antiviral activity against influenza A/H5N1 and A/H7N9 strains. pnas.org

Interactive Table: In Vitro Efficacy of CEN-IN-4 Analogs against Influenza A Viruses

CompoundVirus StrainEfficacy Metric (IC50)Reference
ADC189H1N1Potent, comparable to baloxavir nih.govhep.com.cn
ADC189H3N2Potent, comparable to baloxavir nih.govhep.com.cn
ADC189Avian InfluenzaPotent, comparable to baloxavir nih.govhep.com.cn
Compound AA/H5N1Active pnas.org
Compound BA/H5N1Active pnas.org
Compound DA/H5N1Active pnas.org
Compound AA/H7N9Active pnas.org
Compound BA/H7N9Active pnas.org
Compound DA/H7N9Active pnas.org
4-substituted 2,4-dioxobutanoic acidsInfluenza A0.2 to 29.0 µM nih.gov

Efficacy against Influenza B Virus Strains

In addition to its activity against influenza A viruses, CEN-IN-4 and related compounds have also shown significant efficacy against influenza B virus strains. nih.govhep.com.cnnih.gov Studies have demonstrated that these inhibitors can effectively suppress the replication of influenza B viruses in cell culture. nih.govhep.com.cnnih.gov For instance, ADC189 was reported to have potent antiviral activity against influenza B virus, comparable to that of baloxavir marboxil. nih.govhep.com.cn Similarly, a series of 4-substituted 2,4-dioxobutanoic acid compounds were identified as selective inhibitors of the cap-dependent endonuclease in both influenza A and B viruses. nih.gov

Efficacy against Bunyaviruses (e.g., Lassa, Lymphocytic Choriomeningitis Virus, Junin, Severe Fever with Thrombocytopenia Syndrome Virus)

A significant finding in the preclinical evaluation of CEN-IN-4 and its analogs is their broad-spectrum activity against members of the Bunyavirales order. nih.govnih.govbohrium.com These viruses, like influenza viruses, utilize a cap-dependent endonuclease for viral transcription. nih.govnih.govbohrium.com

Research has shown that certain CEN inhibitors are 100 to 1,000 times more active in vitro than ribavirin (B1680618) against several bunyaviruses, including Lassa virus, lymphocytic choriomeningitis virus (LCMV), and Junin virus. nih.govnih.govpnas.orgbohrium.comresearchgate.net Specific compounds have also demonstrated activity against La Crosse virus (LACV) and Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). nih.govpnas.orgmdpi.com This suggests that the cap-dependent endonuclease is a viable target for developing broad-spectrum antiviral drugs that can be effective against both influenza and hemorrhagic fever-causing bunyaviruses. nih.govnih.gov

Interactive Table: In Vitro Efficacy of CEN-IN-4 Analogs against Bunyaviruses

CompoundVirusEfficacyReference
CEN InhibitorsLassa Virus100-1,000x more active than ribavirin nih.govnih.govbohrium.com
CEN InhibitorsLymphocytic Choriomeningitis Virus (LCMV)100-1,000x more active than ribavirin nih.govnih.govbohrium.com
CEN InhibitorsJunin Virus100-1,000x more active than ribavirin nih.govnih.govbohrium.com
Compound ALa Crosse Virus (LACV)Active pnas.org
Compound BLa Crosse Virus (LACV)Active pnas.org
Compound DLa Crosse Virus (LACV)Active pnas.org
Compound ASevere Fever with Thrombocytopenia Syndrome Virus (SFTSV)Active pnas.org
Compound BSevere Fever with Thrombocytopenia Syndrome Virus (SFTSV)Active pnas.org
Compound DSevere Fever with Thrombocytopenia Syndrome Virus (SFTSV)Active pnas.org

Comparative Efficacy against Reference Antiviral Agents in In Vitro Models

Comparative studies have been conducted to evaluate the efficacy of CEN-IN-4 and its analogs against established antiviral drugs. In studies against influenza viruses, compounds like ADC189 have demonstrated antiviral activity comparable to baloxavir marboxil and superior to oseltamivir (B103847). nih.govhep.com.cn

Against bunyaviruses, certain CEN inhibitors have shown significantly higher potency than ribavirin, a commonly used antiviral for these infections. nih.govnih.govpnas.orgresearchgate.net Specifically, these inhibitors were found to be 100 to 1,000 times more active in vitro against Lassa virus, LCMV, and Junin virus compared to ribavirin. nih.govnih.govpnas.orgresearchgate.net Furthermore, some compounds were over 200 times more active against LCMV, Junin virus, and LACV than both ribavirin and favipiravir. pnas.orgresearchgate.net

In contrast, baloxavir, while highly effective against influenza viruses, showed weak activity against LACV and was ineffective against other tested bunyaviruses at the concentrations studied. pnas.org This highlights the potential for developing novel CEN inhibitors with a broader spectrum of activity than existing drugs.

In Vivo Efficacy in Non-Human Primate Models

While the provided information focuses heavily on in vitro and murine model studies, it's important to note the use of non-human primate models in evaluating antiviral efficacy against highly pathogenic viruses. For instance, the efficacy of baloxavir, a cap-dependent endonuclease inhibitor, was assessed against H7N9 highly pathogenic avian influenza virus in cynomolgus macaques, demonstrating its potential for treating severe influenza pneumonia. nih.gov

Murine Model Studies (e.g., Immunocompetent and Immunocompromised Mouse Models)

The in vivo efficacy of CEN-IN-4 and its analogs has been extensively studied in various mouse models of viral infection. These studies are critical for understanding the therapeutic potential of these compounds in a living organism.

In models of influenza A virus infection, CEN inhibitors like baloxavir marboxil have shown significant, dose-dependent reductions in viral titers and have completely prevented mortality, even when treatment was delayed. nih.govplos.org In a lethal influenza A (H1N1) infection model, ADC189 exhibited much better antiviral efficacy than oseltamivir. nih.govhep.com.cn Combination therapy of a suboptimal dose of baloxavir marboxil with oseltamivir phosphate (B84403) also showed enhanced efficacy in reducing mortality and lung pathology in mice. nih.gov

For bunyavirus infections, CEN inhibitors have also demonstrated significant in vivo efficacy. In a lethal mouse model of LCMV infection, treatment with a CEN inhibitor significantly decreased the viral load in the blood, suppressed symptoms like thrombocytopenia and liver dysfunction, and improved survival rates. nih.govnih.govbohrium.comresearchgate.net These findings were observed in both immunocompetent and immunosuppressed mouse models, indicating the potential of these compounds to be effective in a range of host immune states. plos.org

Reduction of Viral Load and Replication in Animal Models

No data available.

Impact on Pathological Outcomes in Animal Models

No data available.

Structure Activity Relationship Sar Studies and Lead Optimization of Cap Dependent Endonuclease in 4

Identification of Essential Pharmacophores and Structural Motifs for Potency

The inhibitory prowess of Cap-dependent endonuclease-IN-4 and related compounds hinges on specific chemical features, or pharmacophores, that interact with the active site of the endonuclease enzyme. Research has pinpointed several key structural motifs as being crucial for potent inhibition.

A pivotal component is the metal-chelating pharmacophore, which is essential for binding to the two divalent metal ions (typically magnesium or manganese) in the enzyme's active site. researchgate.net This interaction is fundamental to the inhibitory mechanism. Another critical feature is a hydrophobic substituent. nih.gov Studies have shown that a dihydrodibenzothiepine moiety is a particularly promising hydrophobic pharmacophore, significantly contributing to both inhibitory and antiviral activity. nih.gov

Furthermore, the presence of a diphenylmethyl structure containing electron-withdrawing groups has been shown to enhance endonuclease inhibition. mdpi.com The inclusion of a chiral center within this diphenylmethyl structure is also advantageous for the compound's interaction with the endonuclease. mdpi.com The carboxylic acid group at the seventh position of the core scaffold is another indispensable element for antiviral activity. nih.gov

Impact of Substituent Modifications on Inhibitory Activity and Target Affinity

Systematic modifications of the substituents on the core scaffold of this compound and its analogs have provided deep insights into the SAR. These studies have revealed that even subtle changes can have a profound impact on the compound's inhibitory activity and affinity for the target enzyme.

For instance, replacing the dibenzothiepin fragment of related inhibitors with structures like diphenylmethyl, dibenzocycloheptane, or dihydrodibenzo[b,e]oxepin has been shown to enhance the inhibitory effect on the endonuclease. mdpi.com Specifically, a diphenylmethyl structure with an electron-withdrawing group and a chiral center is beneficial for increasing inhibition. mdpi.com The introduction of a tetrazole structure has also been found to improve binding to the receptor protein. mdpi.com

Conversely, modifications to certain positions can have little to no effect. For example, altering the positions of substituents on a dibenzoxaheptane structure had a negligible impact on the inhibitory activity. mdpi.com The conversion of the essential 7-carboxyl group into various bioisosteres has been shown to reduce antiviral activity, highlighting its critical role. nih.gov

The following table summarizes the inhibitory activities of some derivatives, illustrating the impact of these modifications:

CompoundModificationIC50 (µM)
Baloxavir (B560136)Reference7.45 mdpi.comresearchgate.net
This compound (Compound I-4) Diphenylmethyl with electron-withdrawing group and chiral center3.29 mdpi.comresearchgate.net
Compound II-2Dibenzocycloheptane structure1.46 mdpi.comresearchgate.net

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of this compound and its analogs. The presence of chiral centers, which can exist in different spatial configurations (enantiomers or diastereomers), can significantly influence how the inhibitor fits into the enzyme's binding pocket.

It has been observed that compounds with a chiral center, such as this compound, can exhibit enhanced interaction with the endonuclease. mdpi.com This suggests that one stereoisomer may have a more favorable conformation for binding than the other. The specific three-dimensional conformation and spatial distance between the inhibitor and the enzyme are critical for affinity. mdpi.com While a symmetrical diphenyl methyl structure can bind well to the enzyme due to low steric hindrance, the introduction of stereoisomerism in compounds like I-4 can slightly alter this affinity, in this case, leading to stronger inhibition. mdpi.com

Computational Chemistry Approaches in SAR Elucidation

To complement experimental findings, computational chemistry has become an indispensable tool in elucidating the SAR of Cap-dependent endonuclease inhibitors. These in silico methods provide a dynamic and atomic-level view of how these compounds interact with their target.

Molecular Docking Analyses for Binding Conformation

Molecular docking simulations are used to predict the preferred orientation of an inhibitor when bound to the active site of the endonuclease. These studies have been instrumental in understanding the binding modes of this compound and its derivatives.

For compound I-4, molecular docking revealed key interactions: a hydrogen bond forms between the hydroxyl group of the inhibitor and the amino group of the amino acid residue Glu119, while the carbonyl group forms a hydrogen bond with the amino group of Lys134. mdpi.com Additionally, a π–π stacking interaction occurs between the pharmacophore and the His41 residue. mdpi.com These specific interactions anchor the inhibitor in the active site and are consistent with its observed inhibitory activity. mdpi.com Docking studies have also confirmed that diphenylcarbinol structures, especially those containing electron-withdrawing groups, bind effectively to the receptor protein. mdpi.com

Molecular Dynamics Simulations to Understand Ligand-Protein Dynamics

While molecular docking provides a static snapshot of the binding, molecular dynamics (MD) simulations offer a more dynamic picture. MD simulations track the movements of the inhibitor and the protein over time, providing insights into the stability of the ligand-protein complex. These simulations, often performed using packages like GROMACS with force fields such as AMBER99SB-ILDN, help to analyze the stability of the binding interactions predicted by docking. nih.gov By observing the conformational changes and interactions throughout the simulation, researchers can gain a deeper understanding of the factors contributing to the inhibitor's potency and residence time in the active site.

Design and Synthesis of Advanced Derivatives with Enhanced Properties

The knowledge gleaned from SAR studies and computational analyses has paved the way for the rational design and synthesis of advanced derivatives of this compound with improved properties. The goal is to develop compounds with enhanced potency, better pharmacokinetic profiles, and activity against potential drug-resistant viral strains.

Based on the understanding that substituting the dibenzothiepin fragment can be beneficial, several new series of compounds have been synthesized. mdpi.com These include derivatives with diphenylmethyl, dibenzocycloheptane, dihydrodibenzo[b,e]oxepin, and five-membered heterocyclic structures containing aryl substitutions. mdpi.com For example, compound II-2, featuring a dibenzocycloheptane structure, exhibited a significantly lower IC50 value (1.46 µM) compared to the parent compound baloxavir (7.45 µM), indicating a substantial enhancement in inhibitory activity. mdpi.comresearchgate.net The synthesis of these novel compounds often involves multi-step chemical processes to construct the desired molecular scaffolds and introduce specific functional groups. asm.org The continued exploration of new chemical space guided by SAR principles holds the promise of discovering even more effective cap-dependent endonuclease inhibitors.

Identification of Resistance-Associated Mutations in Viral Cap-Dependent Endonuclease

Clinical and in vitro studies have identified specific amino acid substitutions in the viral polymerase acidic (PA) protein subunit that confer reduced susceptibility to cap-dependent endonuclease inhibitors. The cap-dependent endonuclease is an essential enzyme for the initiation of viral replication, making it a prime target for antiviral drugs. rxlist.com However, the selective pressure exerted by these inhibitors can lead to the emergence of resistant viral variants.

Research has pinpointed several key mutations within the PA endonuclease domain that are associated with resistance. The most frequently observed substitution occurs at isoleucine 38. nih.gov The I38T mutation, a change from isoleucine to threonine, is a well-documented resistance marker for this class of inhibitors. osti.gov Other substitutions at this position, including I38M (methionine), I38F (phenylalanine), I38L (leucine), I38N (asparagine), and I38S (serine), have also been identified. nih.gov

In addition to the I38 substitutions, other mutations of concern include E23K (glutamic acid to lysine) and A36V (alanine to valine). nih.govnih.gov These mutations have been identified as conferring resistance following treatment with cap-dependent endonuclease inhibitors. nih.gov The continuous monitoring of these resistance-associated substitutions is essential for the effective clinical use of these antiviral agents. nih.gov

Table 1: Key Resistance-Associated Mutations in the Viral PA Endonuclease

Original Amino Acid Position Substituted Amino Acid(s) Reference
Isoleucine (I) 38 Threonine (T), Methionine (M), Phenylalanine (F), Leucine (L), Asparagine (N), Serine (S) nih.gov
Glutamic Acid (E) 23 Lysine (K) nih.govnih.gov

Molecular Basis of Reduced Susceptibility to this compound

The reduced susceptibility of viral strains carrying these mutations stems from specific changes at the molecular level that affect the interaction between the inhibitor and the viral enzyme.

The amino acid substitutions associated with resistance are located within or near the active site of the cap-dependent endonuclease. nih.gov The active site of this enzyme coordinates two divalent metal cations, which are essential for its catalytic function. nih.govpnas.org Inhibitors like this compound are designed to bind within this active site, often chelating the metal ions and preventing the enzyme from performing its function. nih.gov

Mutations such as I38T can cause subtle but significant rearrangements in the structure of the binding pocket. nih.govnih.gov The isoleucine at position 38 typically forms van der Waals contacts with the inhibitor. nih.gov The substitution to a smaller or more polar amino acid like threonine can alter these crucial hydrophobic interactions, weakening the binding of the inhibitor. nih.gov Similarly, mutations at positions 23 and 36 can change the local conformation and electrostatic environment of the active site, thereby diminishing the inhibitor's ability to bind effectively. nih.gov These structural deformations can modify the conformation, volume, and hydrophobicity of the binding pocket. researchgate.netmdpi.com

The structural alterations induced by resistance mutations directly impact the dynamics of the enzyme-inhibitor interaction. The stability of the complex formed between the endonuclease and the inhibitor is reduced, leading to a decrease in inhibitory potency. The I38T substitution, for example, has been reported to decrease the efficacy of inhibitors like baloxavir by 30- to 50-fold. nih.gov

These mutations can disrupt the network of interactions that hold the inhibitor in the binding site. nih.gov Even mutations outside the immediate active site can propagate their effects through the protein structure, altering the dynamic ensemble of the active site and indirectly impacting inhibitor binding. nih.gov This ultimately leads to a higher concentration of the drug being required to achieve the same level of enzymatic inhibition, which translates to reduced clinical efficacy.

Research Strategies to Overcome Resistance Development

The emergence of resistance necessitates ongoing research and development of new antiviral agents that can effectively target these resistant variants.

A primary strategy to combat resistance is the rational design and development of next-generation cap-dependent endonuclease inhibitors. nih.gov This involves creating new compounds that can maintain potent activity against the most common resistant mutants, such as those with the I38T substitution. osti.govnih.gov

Researchers are exploring novel chemical scaffolds and modifications to existing inhibitor structures. The goal is to design molecules that can form different or stronger interactions with the enzyme's active site, thereby bypassing the effects of the resistance mutations. For instance, developing inhibitors that rely less on the hydrophobic interactions with residue 38 or that can accommodate the structural changes caused by the I38T mutation is a key focus. nih.gov By using computer-aided drug design, such as molecular docking, researchers can screen for and design compounds that avoid interactions with mutable residues and maintain activity against known drug-resistant strains. nih.gov

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
Baloxavir
Baloxavir marboxil
Oseltamivir (B103847)
Zanamivir
Amantadine
Rimantadine
AL-794
Favipiravir
Pimodivir
Ribavirin (B1680618)
Dolutegravir
Cabotegravir
Darunavir
Saquinavir
Lopinavir
Indinavir

Mechanisms of Viral Resistance to Cap Dependent Endonuclease in 4 and Mitigation Strategies

Exploration of Combination Antiviral Research Paradigms in Preclinical Models

Preclinical research has explored the use of Cap-dependent endonuclease-IN-4, identified as Baloxavir (B560136) marboxil, in combination with other antiviral agents to enhance efficacy and mitigate the development of resistance. researchgate.netnih.gov These studies have primarily focused on co-administration with neuraminidase inhibitors and MEK inhibitors in various in vitro and in vivo models of influenza virus infection.

A significant area of investigation has been the combination of Baloxavir marboxil with neuraminidase inhibitors, such as oseltamivir (B103847). In vitro studies have demonstrated a synergistic effect when Baloxavir acid (the active form of Baloxavir marboxil) is combined with neuraminidase inhibitors, resulting in enhanced inhibition of viral replication. researchgate.netmedchemexpress.cn This synergy suggests that targeting two different stages of the viral life cycle—viral gene transcription with Baloxavir and viral release with neuraminidase inhibitors—can be a highly effective strategy.

In a mouse model of lethal influenza A virus (A/PR/8/34) infection, combination therapy with a suboptimal dose of Baloxavir marboxil and oseltamivir phosphate (B84403) showed greater efficacy compared to monotherapy. researchgate.net This was evident in improved survival rates, reduced elevation of cytokine and chemokine levels, and less severe pathological changes in the lungs. researchgate.net While Baloxavir marboxil monotherapy at higher doses was effective in reducing viral titers and preventing mortality, the combination approach allowed for similar or enhanced effects at lower doses, which could be beneficial in a clinical setting. researchgate.net Another preclinical study in an immunodeficient mouse model also investigated combination therapies, highlighting the potential benefits in specific patient populations. nih.gov

Another promising avenue of research is the combination of this compound with MEK inhibitors. A patent application has detailed findings on the synergistic antiviral effect of combining Baloxavir marboxil with MEK inhibitors like PD-0184264 and CI-1040. google.com This combination was shown to significantly increase the antiviral activity of Baloxavir marboxil in cell culture models. google.com The rationale behind this combination is that MEK inhibitors can interfere with host cell signaling pathways that the virus hijacks for its own replication, thus creating a less favorable environment for the virus to multiply.

The development of viral resistance to Baloxavir marboxil, primarily through amino acid substitutions in the polymerase acidic (PA) subunit of the influenza virus, is a key concern. nih.govnih.govumn.edu The most frequently observed substitution that confers reduced susceptibility is I38T in the PA subunit. nih.gov Preclinical studies suggest that combination therapy may help to reduce the selection pressure for these resistant variants. By using two drugs with different mechanisms of action, the virus would need to acquire mutations to overcome both inhibitors simultaneously, which is a less probable event. nih.gov

The table below summarizes key findings from preclinical combination studies involving Baloxavir marboxil.

Combination Agents Preclinical Model Key Findings Reference
Baloxavir acid and Neuraminidase inhibitorsIn vitro (cell culture)Exhibited synergistic potency against viral replication. researchgate.netmedchemexpress.cn
Baloxavir marboxil and Oseltamivir phosphateIn vivo (mouse model of lethal influenza A)Combination of suboptimal doses provided additional efficacy in reducing mortality and lung pathology compared to monotherapy. researchgate.net
Baloxavir marboxil and MEK inhibitors (PD-0184264, CI-1040)In vitro (cell culture)Demonstrated a synergistic antiviral effect. google.com
Baloxavir and OseltamivirIn vivo (immunodeficient mouse model)Combination therapy was more effective than monotherapy in reducing mortality. nih.gov

Further research in preclinical models continues to explore the full potential of combination therapies involving this compound to optimize treatment strategies for influenza.

Advanced Research Methodologies for Studying Cap Dependent Endonuclease in 4

Enzymatic Assays for Endonuclease Activity Inhibition (e.g., IC50 determination)

Enzymatic assays are fundamental in the initial screening and characterization of potential inhibitors of cap-dependent endonuclease. These in vitro assays directly measure the ability of a compound to block the enzymatic activity of the endonuclease, providing a quantitative measure of its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

A common method involves the use of a fluorogenic substrate. In this assay, a short RNA oligonucleotide is synthesized with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When the cap-dependent endonuclease cleaves the substrate, the fluorophore is separated from the quencher, resulting in a detectable increase in fluorescence. The assay is performed by incubating the purified endonuclease enzyme with the substrate in the presence of varying concentrations of the inhibitor, such as Cap-dependent endonuclease-IN-4. The fluorescence intensity is measured over time, and the rate of the reaction is calculated. By plotting the reaction rate against the inhibitor concentration, a dose-response curve is generated, from which the IC50 value can be determined. A lower IC50 value indicates a more potent inhibitor.

For instance, in a study evaluating a series of cap-dependent endonuclease inhibitors, the IC50 values were determined using a similar fluorescence-based assay. The results for a selection of these compounds are presented in the table below.

CompoundIC50 (nM)
This compound Data not available
Compound A1.5
Compound B3.2
Compound C0.8

Note: The data for Compounds A, B, and C are illustrative and based on published research on similar inhibitors. Specific data for this compound is not publicly available.

Structural Biology Techniques for Target-Inhibitor Complexes

Understanding the three-dimensional structure of an inhibitor bound to its target enzyme is critical for structure-based drug design and for elucidating the molecular basis of its inhibitory activity.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. To study the interaction between this compound and its target, researchers would first need to co-crystallize the inhibitor with the endonuclease protein. These crystals are then bombarded with a beam of X-rays. The resulting diffraction pattern is used to calculate the positions of the atoms within the crystal, revealing the precise binding mode of the inhibitor in the active site of the enzyme. This information is invaluable for understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitor's potency and selectivity. For example, the crystal structure of the influenza virus cap-dependent endonuclease in complex with the inhibitor baloxavir (B560136) has been solved (PDB ID: 6FS6), providing detailed insights into its mechanism of action. nih.gov

Computational Modeling and Simulation Approaches

Computational methods are powerful tools that complement experimental techniques in the study of drug-target interactions.

Docking Studies and Virtual Screening for Novel Ligands

In the general field of influenza research, docking studies and virtual screening are crucial for discovering novel ligands that can inhibit the cap-dependent endonuclease. nih.govnih.gov These computational techniques utilize the known crystal structure of the endonuclease's active site, which typically contains two metal ions, to predict how potential drug candidates will bind. nih.govacs.org Researchers often employ pharmacophore and structure-based virtual screening to filter large chemical libraries for molecules with scaffolds capable of chelating these metal ions, a key feature for inhibitory activity. nih.govacs.org However, no specific docking models or virtual screening campaigns for a compound explicitly identified as "this compound" are available in published studies.

Genomic and Proteomic Approaches for Resistance Monitoring and Characterization

Whole-Genome Sequencing for Mutation Detection

Monitoring for antiviral resistance is a critical aspect of developing new influenza therapies. Whole-genome sequencing of influenza viruses that have been cultured in the presence of an inhibitor is a standard method for identifying mutations that confer resistance. nih.govresearchgate.net For cap-dependent endonuclease inhibitors, substitutions in the PA protein, such as the frequently cited I38T mutation, are known to reduce susceptibility. researchgate.net This type of analysis provides crucial insights into the mechanisms of resistance and informs the development of next-generation inhibitors. nih.gov There is no specific data linking "this compound" to any particular resistance mutations.

Protein Expression and Purification for Biochemical Characterization

Biochemical assays to determine a compound's inhibitory activity rely on the availability of purified enzyme. The N-terminal domain of the influenza PA subunit (PAN), which contains the endonuclease activity, is commonly expressed in bacterial systems like E. coli. nih.govoup.com The protein is often engineered with a tag, such as a His-tag, to facilitate purification using affinity chromatography. nih.govoup.com The purified protein is then used in enzymatic assays to characterize the inhibitory potential of compounds. While these methods are standard, no literature specifically describes their application to test "this compound."

Due to the absence of specific data for "this compound," a detailed and scientifically accurate article adhering to the provided outline cannot be constructed.

Future Research Directions and Translational Perspectives for Cap Dependent Endonuclease in 4 Preclinical Focus

Design and Discovery of Novel Chemical Scaffolds for Cap-Dependent Endonuclease Inhibition

The quest for new and improved cap-dependent endonuclease inhibitors is an active area of research, driven by the need to overcome resistance and enhance antiviral potency. A key strategy involves the exploration of novel chemical scaffolds that can effectively bind to the CEN active site.

One promising approach has been the modification of existing scaffolds. For instance, research into baloxavir (B560136) derivatives has shown that replacing the dibenzothiepin fragment with structures like diphenylmethyl, dibenzocycloheptane, or dihydrodibenzo[b,e]oxepin can enhance the inhibitory effect on the endonuclease. mdpi.com Specifically, compounds designated as I-4 and II-2 , which feature a diphenylmethyl group with a chiral center and electron-withdrawing groups, have demonstrated strong CEN inhibitory activities with IC50 values of 3.29 μM and 1.46 μM, respectively. mdpi.com These findings suggest that the diphenylcarbinol structure is effective in binding to the CEN and that the presence of a chiral center is advantageous for this interaction. mdpi.com

Another innovative direction is the design of macrocyclic scaffolds. A novel CEN inhibitor with a macrocyclic structure has been developed that shows a significantly smaller shift in inhibitory activity against baloxavir-resistant variants. nih.gov This highlights the potential of macrocyclic compounds, such as Cap-dependent endonuclease-IN-25 , a macrocyclic pyridoxal (B1214274) derivative, in combating drug resistance. biocat.com

Furthermore, the discovery of a series of 5-hydroxy-4-pyridone-3-carboxy acids (PYXA) from a chelate library has identified a new scaffold for CEN inhibition. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that the lipophilic domain is crucial for inhibition, and virtual modeling led to the identification of compound 2y as a potent CEN inhibitor with an IC50 of 5.12 nM. nih.govresearchgate.net

The development of new CEN inhibitors like ZX-7101 , an analogue of baloxavir, also contributes to the diversification of chemical scaffolds. ZX-7101 has shown broad-spectrum antiviral potency against various influenza A virus subtypes in vitro. nih.gov

These studies underscore the importance of continued exploration of diverse chemical structures to identify next-generation CEN inhibitors with improved efficacy and resistance profiles.

Comprehensive Understanding of Resistance Evolution and Countermeasures

A critical aspect of developing durable antiviral therapies is understanding and overcoming the evolution of drug resistance. For CEN inhibitors like baloxavir, resistance has been observed both in clinical settings and in laboratory studies. nih.govnih.gov These resistance mutations typically occur in the PA subunit of the influenza virus polymerase. nih.govacs.org

Commonly identified resistance mutations include I38T, E23K, and A36V in the PA N-terminal (PAN) endonuclease domain. acs.org Structural and biophysical studies have shown that these mutations can reduce the binding affinity of inhibitors like baloxavir acid (BXA). For instance, the I38T mutation has been shown to decrease the binding of BXA. acs.org Interestingly, the A36V mutation appears to destabilize the endonuclease itself, leading to minimal or no change in BXA binding despite conferring resistance. acs.org

In vitro studies have also identified novel resistance mutations. Serial passaging of the H1N1 influenza virus in the presence of the CEN inhibitor ZX-7101 led to the emergence of a resistant variant with an E18G substitution in the PA subunit. nih.gov This single amino acid change was found to reduce the susceptibility to both ZX-7101 and BXA, providing new insights into the mechanisms of resistance. nih.gov

To counter the emergence of resistance, one promising strategy is the development of inhibitors that are less susceptible to the effects of these mutations. The macrocyclic CEN inhibitor 8 was designed to have a smaller shift in inhibitory activity against baloxavir-resistant variants, offering a potential solution to this problem. nih.gov Understanding the molecular basis of how these inhibitors interact with both wild-type and mutant endonucleases is crucial for the rational design of next-generation drugs that can maintain their efficacy in the face of viral evolution. acs.orgnih.gov

Development of Research Tools and Probes for Endonuclease Biology

To further elucidate the complex biology of the cap-dependent endonuclease and to facilitate the discovery of new inhibitors, the development of specialized research tools and probes is essential. These tools can be used to study the enzyme's structure, function, and interactions with other viral and host factors.

The influenza virus polymerase is a heterotrimeric complex composed of the PA, PB1, and PB2 subunits. nih.gov The cap-binding site is located on the PB2 subunit, while the endonuclease active site is within the N-terminal domain of the PA subunit. nih.govnih.gov The development of in vitro assays using full-length or truncated PA protein has been instrumental in characterizing the biochemical properties of the endonuclease. nih.gov These assays have shown that the PA endonuclease can cleave both single-stranded RNA and DNA and that its activity is dependent on divalent cations like manganese or magnesium. nih.gov

Fluorescence Resonance Energy Transfer (FRET)-based assays have also been developed to confirm the endonuclease activity of the full-length PA protein. nih.gov Such assays are valuable for high-throughput screening of potential inhibitors.

Furthermore, specific chemical compounds can serve as probes to investigate endonuclease function. Small molecule inhibitors, such as Cap-dependent endonuclease-IN-1 , can be used to study the consequences of blocking endonuclease activity on viral replication. probechem.com By using a range of inhibitors with different chemical scaffolds, such as Cap-dependent endonuclease-IN-3 , Cap-dependent endonuclease-IN-12 , Cap-dependent endonuclease-IN-14 , Cap-dependent endonuclease-IN-15 , Cap-dependent endonuclease-IN-16 , Cap-dependent endonuclease-IN-19 , Cap-dependent endonuclease-IN-22 , Cap-dependent endonuclease-IN-27 , and Cap-dependent endonuclease-IN-28 , researchers can probe the specific interactions within the enzyme's active site. medchemexpress.comambeed.com

These research tools and probes are invaluable for gaining a deeper understanding of the fundamental mechanisms of cap-snatching and for identifying novel strategies to disrupt this essential viral process.

Investigation into Combination Therapeutic Strategies in Preclinical Models

Combining antiviral drugs with different mechanisms of action is a well-established strategy to enhance efficacy and reduce the emergence of drug resistance. plos.org Preclinical studies have explored the potential of combining cap-dependent endonuclease inhibitors with other classes of anti-influenza drugs, most notably neuraminidase inhibitors (NAIs) like oseltamivir (B103847). nih.govnih.gov

In vitro studies have shown that the combination of baloxavir acid (the active form of baloxavir marboxil) and NAIs exhibits synergistic potency against the replication of influenza viruses. nih.gov This synergistic effect has been further investigated in mouse models of influenza infection. nih.govnih.gov

In a mouse model of lethal influenza A virus infection, delayed treatment with a combination of baloxavir marboxil and oseltamivir phosphate (B84403) was more effective at reducing virus-induced mortality compared to monotherapy with either drug alone. nih.gov While baloxavir monotherapy was highly effective at reducing viral titers in the lungs, the combination therapy provided an additional benefit in terms of survival, especially when treatment was initiated late in the course of the infection. nih.govplos.orgnih.gov The combination also showed benefits in reducing the levels of inflammatory cytokines and chemokines and mitigating pathological changes in the lungs. nih.gov

These preclinical findings suggest that combination therapy with a CEN inhibitor and an NAI could be a valuable treatment option for severe influenza infections in humans. nih.govplos.orgnih.gov Further preclinical research is warranted to explore other combination strategies, such as pairing CEN inhibitors with polymerase inhibitors that target different subunits or with host-targeted therapies. plos.org These investigations will be crucial in developing more robust and resilient antiviral regimens for influenza and potentially other respiratory viruses.

Q & A

Q. What experimental assays are recommended to evaluate the inhibitory activity of Cap-dependent endonuclease-IN-4 against influenza virus RNA polymerase?

To assess inhibitory activity, researchers should employ in vitro RNA polymerase assays using purified influenza A virus polymerase complexes. Measure inhibition via quantification of RNA synthesis using radiolabeled nucleotides or fluorescence-based reporter systems. Include positive controls (e.g., known CEN inhibitors like baloxavir) and negative controls (e.g., DMSO vehicle) to validate assay specificity. Dose-response curves should be generated to calculate IC50 values, ensuring reproducibility across triplicate experiments .

Q. How can researchers distinguish cap-dependent endonuclease inhibition from off-target effects in cellular models?

Use dual-luciferase reporter systems: one construct with a cap-dependent translation element and another with an IRES-dependent element (e.g., from HIV-1 or cellular mRNAs like DAP5-regulated IRES). Compare the compound’s effect on both systems. Significant suppression of cap-dependent luciferase activity without altering IRES-dependent signals confirms target specificity. Include siRNA-mediated knockdown of CEN as a parallel validation .

Q. What criteria should guide the selection of cell lines for studying this compound in viral replication assays?

Prioritize cell lines with high susceptibility to influenza A virus (e.g., MDCK, A549). Validate baseline CEN activity via Western blotting for viral polymerase subunits (PA, PB1, PB2). Use primary human bronchial epithelial cells (HBECs) to enhance translational relevance. Ensure experiments include time-course analyses to differentiate early-stage RNA synthesis inhibition from downstream virion production .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different influenza strains be resolved?

Perform comparative structural analysis of CEN across strains (e.g., H1N1 vs. H3N2) using cryo-EM or X-ray crystallography to identify residue variations in the inhibitor-binding pocket. Pair this with enzymatic kinetics (Km, Vmax) to assess strain-specific differences in inhibitor binding affinity. Meta-analysis of published IC50 values, stratified by viral clades, can identify structural correlates of resistance .

Q. What mechanisms underlie the compound’s potential off-target effects on cap-independent translation, and how can these be mitigated?

Cap-independent translation (e.g., IRES-mediated) may be indirectly affected due to cellular stress responses triggered by CEN inhibition. Conduct ribosome profiling or polysome sequencing to map global translation changes. To mitigate off-target effects, optimize dosing regimens using pharmacokinetic/pharmacodynamic (PK/PD) models and combine with IRES-specific inhibitors (e.g., silvestrol) to isolate mechanisms .

Q. How should researchers design studies to evaluate synergistic effects of this compound with other antiviral agents?

Use a factorial design combining the compound with neuraminidase inhibitors (e.g., oseltamivir) or HBV cccDNA inhibitors (e.g., HBV-IN-14). Measure synergy via Chou-Talalay combination indices. Include single-agent and vehicle controls. Validate findings in in vivo ferret models infected with recombinant influenza/HBV co-infected systems, monitoring viral load reduction and resistance emergence .

Q. What strategies are effective in addressing variability in IC50 values reported across independent studies?

Standardize assay conditions (e.g., ATP concentration, incubation time) and use reference compounds (e.g., baloxavir) as internal controls. Perform meta-regression analysis to identify confounding variables (e.g., cell passage number, assay temperature). Publish raw data in supplementary tables with detailed methodologies to enhance cross-study comparability .

Methodological and Data Analysis Considerations

Q. How can researchers integrate structural biology data to optimize the pharmacophore of this compound?

Use molecular docking simulations (e.g., AutoDock Vina) guided by CEN crystal structures (PDB IDs: 6QZH, 7DKV). Validate predicted binding poses via site-directed mutagenesis of key residues (e.g., PA endonuclease domain). Pair with alanine scanning mutagenesis to map energetically critical interactions. Iteratively refine the compound’s scaffold using free-energy perturbation (FEP) calculations .

Q. What statistical approaches are recommended for analyzing high-throughput screening data involving this compound derivatives?

Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple comparisons in dose-response screens. Use hierarchical clustering to group compounds by efficacy profiles. For structure-activity relationship (SAR) analysis, employ multivariate regression with descriptors like LogP, polar surface area, and hydrogen-bonding capacity. Share datasets in public repositories (e.g., ChEMBL) for community validation .

Q. How should conflicting results between in vitro potency and in vivo efficacy be addressed in preclinical development?

Conduct physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and protein binding. Use transgenic mice expressing human CEN to bridge species differences. Perform RNA sequencing of infected tissues to identify host factors (e.g., interferon responses) that may modulate compound activity. Cross-reference with clinical trial data from analogous inhibitors (e.g., baloxavir) to prioritize lead candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.